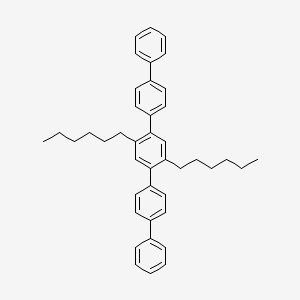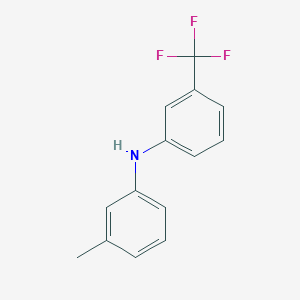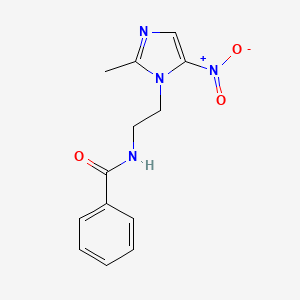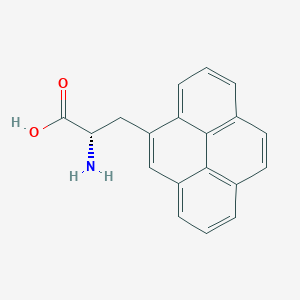![molecular formula C10H14N2O2 B15218980 N-[(1R)-1-(Hydroxymethyl)-2-phenylethyl]urea CAS No. 275378-91-1](/img/structure/B15218980.png)
N-[(1R)-1-(Hydroxymethyl)-2-phenylethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea is an organic compound that features a urea moiety attached to a hydroxyphenylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea typically involves the reaction of ®-1-(1-Hydroxy-3-phenylpropan-2-yl)isocyanate with ammonia or an amine. The reaction is usually carried out under mild conditions, often at room temperature, and can be facilitated by the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
On an industrial scale, the production of ®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group in ®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.
Major Products
Oxidation: Formation of ®-1-(1-Oxo-3-phenylpropan-2-yl)urea.
Reduction: Formation of ®-1-(1-Amino-3-phenylpropan-2-yl)urea.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, ®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea can be used as a building block for the synthesis of more complex molecules
Biology
Medicine
Due to its structural features, ®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea could be explored for its therapeutic potential in treating various diseases, although specific applications would require further research.
Industry
In materials science, the compound might be used in the development of polymers or as an additive to enhance the properties of certain materials.
Mecanismo De Acción
The mechanism by which ®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxy group may form hydrogen bonds, while the urea moiety could participate in various interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-(1-Hydroxy-3-phenylpropan-2-yl)amine
- ®-1-(1-Hydroxy-3-phenylpropan-2-yl)isocyanate
- ®-1-(1-Hydroxy-3-phenylpropan-2-yl)carbamate
Uniqueness
What sets ®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea apart from similar compounds is the presence of both a hydroxy group and a urea moiety, which can confer unique reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
275378-91-1 |
|---|---|
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
[(2R)-1-hydroxy-3-phenylpropan-2-yl]urea |
InChI |
InChI=1S/C10H14N2O2/c11-10(14)12-9(7-13)6-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H3,11,12,14)/t9-/m1/s1 |
Clave InChI |
NJVZDURTFWBXAM-SECBINFHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H](CO)NC(=O)N |
SMILES canónico |
C1=CC=C(C=C1)CC(CO)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


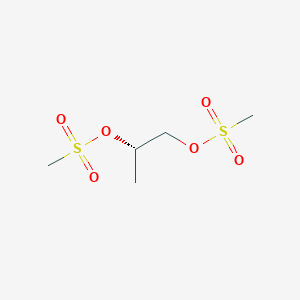
![(5R,10S)-N-(2-(1H-Imidazol-4-yl)ethyl)-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxamide](/img/structure/B15218898.png)
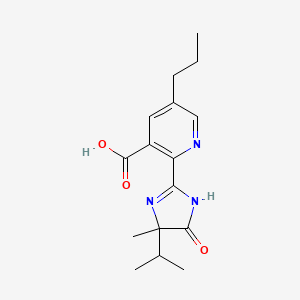
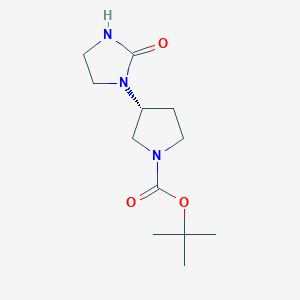
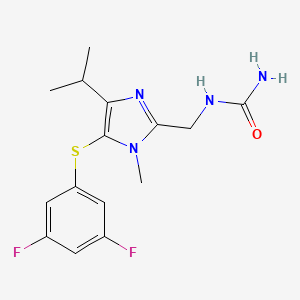
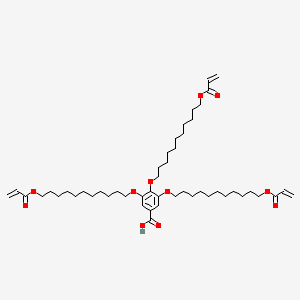
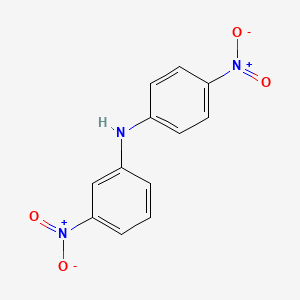
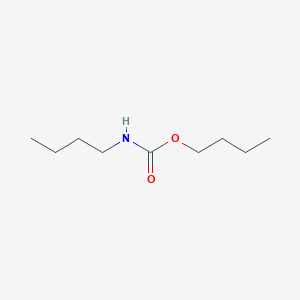
![Benzyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15218957.png)
